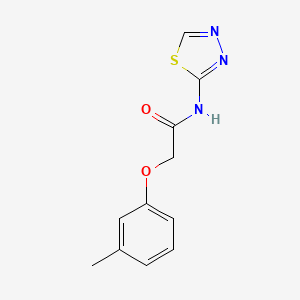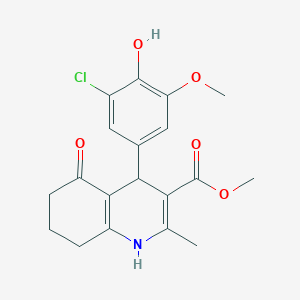![molecular formula C26H26O6S3 B11699166 1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene](/img/structure/B11699166.png)
1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE is a complex organic compound characterized by multiple benzenesulfonyl groups This compound is notable for its unique structure, which includes a hexadiene backbone with multiple sulfonyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with appropriate dienes under controlled conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the desired product. The use of solvents such as dichloromethane or toluene is common to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
In an industrial setting, the production of such compounds may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl compound used in various organic synthesis reactions.
Benzenesulfonic acid derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE is unique due to its multiple sulfonyl substitutions and the presence of a hexadiene backbone. This structure imparts distinct chemical properties, such as increased reactivity and potential for multiple functionalizations, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C26H26O6S3 |
|---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
1-[(2Z)-3,4-bis(benzenesulfonyl)-5-methylhexa-2,4-dienyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C26H26O6S3/c1-20(2)26(35(31,32)24-12-8-5-9-13-24)25(34(29,30)23-10-6-4-7-11-23)18-19-33(27,28)22-16-14-21(3)15-17-22/h4-18H,19H2,1-3H3/b25-18- |
Clave InChI |
DUVJHCLJGICMSZ-BWAHOGKJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)C/C=C(/C(=C(C)C)S(=O)(=O)C2=CC=CC=C2)\S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C(=C(C)C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11699085.png)
![ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11699093.png)

![2-(4-methoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11699117.png)

![4-tert-butyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11699130.png)

![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11699153.png)
![2-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699158.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11699159.png)
![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)
![N-{(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699182.png)


